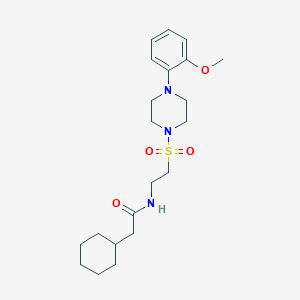

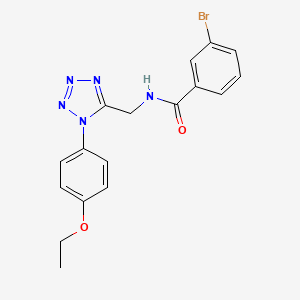

![molecular formula C15H11N5O6S B2794701 3,5-二硝基苯甲酸;[(4-氰基苯基)硫代甲基亚胺] CAS No. 2350179-15-4](/img/structure/B2794701.png)

3,5-二硝基苯甲酸;[(4-氰基苯基)硫代甲基亚胺]

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Molecular Structure Analysis

The molecular structure of “3,5-Dinitrobenzoic acid; [(4-cyanophenyl)sulfanyl]methanimidamide” is represented by the linear formula C15H11N5O6S . The InChI code for this compound is 1S/C8H7N3S.C7H4N2O6/c9-5-6-1-3-7 (4-2-6)12-8 (10)11;10-7 (11)4-1-5 (8 (12)13)3-6 (2-4)9 (14)15/h1-4H, (H3,10,11);1-3H, (H,10,11) .Physical And Chemical Properties Analysis

The physical form of “3,5-Dinitrobenzoic acid; [(4-cyanophenyl)sulfanyl]methanimidamide” is solid . The molecular weight of the compound is 389.35 .科学研究应用

配位聚合物及配合物

涉及 3,5-二硝基苯甲酸的配位聚合物合成及结构解析揭示了其形成多样化金属有机骨架 (MOF) 的潜力。这些配合物表现出溶剂依赖的自组装,导致各种识别模式和结构,将溶剂分子纳入晶格中。由于其独特的结构性质,此类配位聚合物和配合物在催化、储气和分离技术中得到应用 (Pedireddi & Varughese, 2004)。

抗结核药剂

针对抗结核药剂的研究已将 3,5-二硝基苯甲酸的衍生物识别为有前途的化合物。这些衍生物对结核分枝杆菌(包括多重耐药菌株)已显示出显著的体外活性,最小抑菌浓度值低至 0.03 μM。它们在哺乳动物细胞系中具有高选择性和低毒性,突出了它们作为有效抗结核药物的潜力 (Karabanovich et al., 2016)。

化学合成和改性

3,5-二硝基苯甲酸的多功能性扩展到非对称衍生物(如胺、醚和硫化物)的合成,展示了其在有机合成中的用途。这些化合物可针对各种应用进行定制,包括新型材料、药物和化学中间体的开发 (Barker et al., 2008)。

化学发光研究

源自 3,5-二硝基苯甲酸衍生物的硫代取代双环二恶戊烷的研究有助于我们理解化学发光。这些研究提供了对发光机制和开发新型化学发光探针用于分析和生物分析应用的潜力的见解 (Watanabe et al., 2010)。

绿色化学应用

在微波辐射下使用离子液体将醇转化为其相应的 3,5-二硝基苯甲酸酯代表了有机合成中的一种环保方法。此方法突出了 3,5-二硝基苯甲酸在促进绿色化学实践中的作用,通过最大程度减少有害副产物 (Sonkar et al., 2022)。

安全和危害

作用机制

Mode of Action

It’s known that 3,5-dinitrobenzoic acid is used by chemists to identify alcohol components in esters . The compound might interact with its targets in a similar way, but this is purely speculative and requires further investigation.

Biochemical Pathways

3,5-dinitrobenzoic acid is known to be involved in the identification of various organic substances, especially alcohols, by derivatization . This suggests that the compound may interact with biochemical pathways involving these substances.

属性

IUPAC Name |

(4-cyanophenyl) carbamimidothioate;3,5-dinitrobenzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3S.C7H4N2O6/c9-5-6-1-3-7(4-2-6)12-8(10)11;10-7(11)4-1-5(8(12)13)3-6(2-4)9(14)15/h1-4H,(H3,10,11);1-3H,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEKUDPOTSLWXAY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)SC(=N)N.C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11N5O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2794618.png)

![Benzo[d][1,3]dioxol-5-yl(2-(3,5-dichlorophenyl)morpholino)methanone](/img/structure/B2794621.png)

![2-{[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethylphenyl)acetamide](/img/structure/B2794625.png)

![Methyl 4-{[(4,7,7-trimethyl-3-oxobicyclo[2.2.1]hept-1-yl)carbonyl]amino}benzoate](/img/structure/B2794629.png)

![2-[Butyl(methyl)amino]-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-ol](/img/structure/B2794635.png)

![(2-bromobenzyl)[(Z)-(4-nitrophenyl)methylidene]ammoniumolate](/img/structure/B2794640.png)